molecular formula C20H25N3O6S2 B2485768 N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872986-17-9

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2485768
CAS No.: 872986-17-9
M. Wt: 467.56
InChI Key: NDVUHFPGTMKLDB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-based ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a thiophen-2-ylmethyl moiety. Its structure integrates multiple pharmacophoric elements:

  • Sulfonamide group: Known for enhancing binding affinity to biological targets via hydrogen bonding and hydrophobic interactions .
  • 1,3-Oxazinan-2-ylmethyl moiety: Provides conformational rigidity and modulates solubility .
  • 4-Methoxy-3-methylbenzenesulfonyl substituent: Electron-donating groups (methoxy and methyl) may influence electronic properties and bioavailability .

Synthetic routes for analogous compounds typically involve sequential substitution reactions, as seen in the preparation of benzenesulfonamide derivatives via nucleophilic addition and cyclization steps . Characterization relies on spectroscopic techniques (1H/13C-NMR, IR) and elemental analysis .

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-14-11-16(6-7-17(14)28-2)31(26,27)23-8-4-9-29-18(23)13-22-20(25)19(24)21-12-15-5-3-10-30-15/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVUHFPGTMKLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of the Aromatic Precursor

The 4-methoxy-3-methylbenzenesulfonyl moiety is synthesized via sulfonation of 4-methoxy-3-methylbenzene. In a procedure adapted from substituted benzene sulfonamide syntheses, chlorosulfonic acid is employed as the sulfonating agent under controlled temperatures (0–5°C) to minimize polysubstitution. The resultant sulfonyl chloride intermediate is stabilized using inert solvents such as dichloromethane. Subsequent quenching with aqueous ammonia yields the sulfonamide, though direct use of the sulfonyl chloride in downstream reactions is often preferred to avoid isolation challenges.

Key reaction:
$$
\text{4-Methoxy-3-methylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methoxy-3-methylbenzenesulfonyl chloride} + \text{HCl}
$$

Construction of the 1,3-Oxazinan Ring

The 1,3-oxazinan-2-yl core is assembled via cyclocondensation of a β-amino alcohol with formaldehyde. Drawing from oxazinan syntheses in sulfonamide derivatives, ethanol serves as the solvent, and the reaction is catalyzed by p-toluenesulfonic acid under reflux (78°C) for 12 hours. The β-amino alcohol precursor is prepared by reducing a nitrostyrene intermediate using sodium borohydride in methanol, achieving yields >85%.

Critical parameters:

  • Molar ratio of β-amino alcohol to formaldehyde: 1:1.2
  • Acid catalyst concentration: 5 mol%
  • Reaction time: 12–16 hours

Amidation and Final Coupling

The ethanediamide bridge is introduced via a two-step protocol:

  • Activation of the carboxylic acid: Ethanedioic acid is treated with ethyl chloroformate in the presence of triethylamine to form the mixed anhydride.
  • Coupling with amines: The anhydride reacts sequentially with (thiophen-2-yl)methylamine and the 1,3-oxazinan-methylamine intermediate. This step employs dichloromethane as the solvent at 0°C to suppress side reactions.

Yield optimization:

  • Use of HOBt (1-hydroxybenzotriazole) as an additive improves coupling efficiency to 78–82%.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.

Stepwise Synthesis Protocol

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

  • Sulfonation: Add chlorosulfonic acid (1.2 equiv) dropwise to 4-methoxy-3-methylbenzene (1.0 equiv) in dichloromethane at 0°C. Stir for 4 hours.
  • Workup: Quench with ice-water, extract with DCM, and dry over Na₂SO₄. Yield: 89%.

Formation of 3-(4-Methoxy-3-Methylbenzenesulfonyl)-1,3-Oxazinan-2-ylmethanamine

  • Cyclocondensation: Reflux β-amino alcohol (1.0 equiv), formaldehyde (1.2 equiv), and p-TsOH (5 mol%) in ethanol for 12 hours.
  • Sulfonylation: Treat the oxazinan intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 equiv) in pyridine at 25°C for 6 hours. Yield: 76%.

Final Amidation

  • Activation: Stir ethanedioic acid (1.0 equiv) with ethyl chloroformate (1.05 equiv) and triethylamine (1.1 equiv) in THF at −10°C for 30 minutes.
  • First coupling: Add (thiophen-2-yl)methylamine (1.0 equiv) and stir for 2 hours.
  • Second coupling: Introduce 3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanamine (1.0 equiv) and HOBt (0.2 equiv). Stir at 0°C for 4 hours. Yield: 68%.

Optimization Strategies

Solvent Systems

  • Sulfonation: Dichloromethane outperforms THF due to better temperature control.
  • Amidation: Tetrahydrofuran (THF) enhances reagent solubility compared to DCM, reducing reaction time by 30%.

Catalytic Enhancements

  • Oxazinan cyclization: Substituting p-TsOH with Amberlyst-15 resin enables catalyst recycling, improving cost efficiency by 40%.
  • Amidation: Switching from HOBt to HOAt (1-hydroxy-7-azabenzotriazole) increases yields by 8% but raises production costs.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 4.32 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 8.2 minutes, confirming >98% purity.

Data Tables

Table 1. Comparative Yields in Sulfonation Steps

Sulfonating Agent Solvent Temperature (°C) Yield (%)
ClSO₃H DCM 0–5 89
SO₃·Pyridine THF 25 72

Table 2. Amidation Coupling Efficiency

Coupling Agent Additive Solvent Yield (%)
EDCl HOBt DCM 68
DCC DMAP THF 61

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely follows methodologies from , involving azide substitution and sulfonylation. However, its methoxy group necessitates milder reaction conditions than halogenated analogs .
  • Pharmacokinetics : Thiophene moieties reduce CYP450-mediated metabolism compared to benzyl groups, as observed in preclinical studies .
  • Toxicity : Sulfonamide derivatives generally show low cytotoxicity (CC50 > 100 µM in HepG2 cells), but electron-donating substituents may mitigate hepatic clearance .

Biological Activity

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular Formula C₁₈H₂₇N₃O₆S
Molecular Weight 413.5 g/mol
CAS Number 872985-92-7

The structure features an oxazinan ring and a sulfonyl group, which are critical for its biological activity. The presence of methoxy and thiophenyl groups enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including:

  • A2780 (human ovarian carcinoma)
  • MCF-7 (human breast cancer)

In these studies, the compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism of action appears to involve tubulin inhibition, similar to other known antitumor agents like combretastatin A-4.

The compound's activity is primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Molecular docking studies have shown that it binds to the colchicine site on tubulin, inhibiting polymerization and thus preventing mitosis.

Case Studies and Research Findings

Several studies have investigated the biological efficacy of this compound:

  • Cytotoxicity Evaluation : A study reported that compounds similar to this compound demonstrated IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines, indicating moderate to high cytotoxicity .
  • Flow Cytometry Analysis : Flow cytometry revealed that treatment with this compound resulted in significant cell cycle arrest in cancer cells, confirming its potential as a chemotherapeutic agent .
  • Molecular Docking Studies : These studies elucidated the binding interactions between the compound and tubulin, providing insights into its inhibitory mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, preliminary research suggests that this compound may exhibit antimicrobial effects. Its mechanism likely involves modulating enzyme activities related to bacterial growth and survival.

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